Sodium Octane-1-sulfonate Hydrate

Catalog No.
S742701
CAS No.
207596-29-0
M.F
C8H19NaO4S
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Octane-1-sulfonate Hydrate

CAS Number

207596-29-0

Product Name

Sodium Octane-1-sulfonate Hydrate

IUPAC Name

sodium;octane-1-sulfonate;hydrate

Molecular Formula

C8H19NaO4S

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

MBURIAHQXJQKRE-UHFFFAOYSA-M

SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

Ion-Pairing Reagent in Chromatography:

SOS is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) [, , ]. It improves the separation and detection of ionic compounds, particularly peptides and proteins, by enhancing their solubility and chromatographic behavior [, , ]. SOS interacts with these charged molecules through electrostatic forces, forming neutral ion pairs that can be more easily separated by the HPLC column [, , ].

Surfactant in Analytical Techniques:

Due to its surface-active properties, SOS also functions as a surfactant in various analytical techniques, including:

  • Electrophoresis: SOS can improve the separation of charged molecules in capillary electrophoresis (CE) by affecting their interaction with the capillary wall [].
  • Mass spectrometry (MS): SOS can be used in electrospray ionization (ESI) MS to enhance the ionization of certain analytes, leading to improved sensitivity and detection [].

Other Applications:

Beyond chromatography and electrophoresis, SOS finds use in other scientific research areas, such as:

  • Micellar catalysis: SOS can act as a catalyst in micellar systems, facilitating specific chemical reactions within the confined environment of micelles [].
  • Material science: SOS can be employed in the synthesis and characterization of nanoparticles and other functional materials [].

Sodium octane-1-sulfonate hydrate is a chemical compound with the formula C8H17NaO3SH2O\text{C}_8\text{H}_{17}\text{NaO}_3\text{S}\cdot \text{H}_2\text{O} and a molecular weight of approximately 216.27 g/mol. It is commonly utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and is characterized by its amphiphilic nature, which allows it to interact with both polar and nonpolar molecules. This compound typically appears as a white fine powder that is soluble in water, producing a clear and colorless solution .

  • Skin and Eye Irritant: SOS can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling [].
  • Dust Inhalation: Avoid inhaling dust particles of SOS. Use a fume hood while working with the compound in powder form [].

Sodium octane-1-sulfonate hydrate can be synthesized through the neutralization reaction between octane-1-sulfonic acid and sodium hydroxide. The reaction can be represented as follows:

C8H17SO3H+NaOHC8H17SO3Na+H2O\text{C}_8\text{H}_{17}\text{SO}_3\text{H}+\text{NaOH}\rightarrow \text{C}_8\text{H}_{17}\text{SO}_3\text{Na}+\text{H}_2\text{O}

This reaction results in the formation of sodium octane-1-sulfonate and water, with the product existing as a monohydrate due to the incorporation of one water molecule .

The most common method for synthesizing sodium octane-1-sulfonate hydrate involves the neutralization of octane-1-sulfonic acid with sodium hydroxide. This process can be carried out in aqueous solutions under controlled conditions to ensure complete reaction and purity of the final product. The synthesis typically requires monitoring pH levels to achieve optimal neutralization without excess base or acid remaining in the solution .

Sodium octane-1-sulfonate hydrate is widely used in various analytical techniques, particularly in HPLC, where it serves as an ion-pairing agent. Its applications include:

  • Chromatographic Analysis: Enhancing the separation and detection of ionic compounds, especially peptides and proteins, by forming neutral ion pairs that improve their chromatographic behavior .
  • Surfactant Properties: Acting as a surfactant in various analytical techniques due to its amphiphilic nature, aiding in solubilizing hydrophobic compounds.
  • Research

Interaction studies involving sodium octane-1-sulfonate hydrate primarily focus on its role in chromatography. The compound interacts with charged analytes through ionic forces, allowing for effective partitioning into nonpolar stationary phases within chromatographic columns. This interaction is crucial for separating complex mixtures based on hydrophobicity and charge characteristics .

Studies have shown that sodium octane-1-sulfonate significantly improves the resolution of chromatographic peaks for various analytes, making it a valuable tool in analytical chemistry .

Sodium octane-1-sulfonate hydrate shares similarities with several other sulfonate compounds commonly used in chromatography. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Use
Sodium dodecyl sulfateC12H25NaO4S288.38Surfactant and detergent
Sodium hexanesulfonateC6H13NaO3S196.24Ion-pairing reagent in chromatography
Sodium decanesulfonateC10H21NaO3S236.34Ion-pairing reagent

Uniqueness of Sodium Octane-1-Sulfonate Hydrate

Sodium octane-1-sulfonate hydrate is unique due to its specific chain length (eight carbon atoms), which allows it to effectively interact with a range of analytes while maintaining good solubility characteristics compared to longer or shorter chain sulfonates. This specificity enhances its performance in chromatographic applications, particularly for medium-sized organic molecules like peptides and proteins .

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Dates

Modify: 2023-08-15

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